molecular formula C21H34Cl2N2O2 B13784393 1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate CAS No. 65210-34-6

1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate

Cat. No.: B13784393
CAS No.: 65210-34-6
M. Wt: 417.4 g/mol
InChI Key: MPWWFXDLVRUNNT-UHFFFAOYSA-N
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Description

The compound 1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate is a heterocyclic derivative featuring a benzodioxole core substituted with methyl, piperidinoethyl, and piperidinomethyl groups. Key characteristics include:

  • Molecular Formula: C₂₃H₂₅N₃O₃ · 2HCl · 0.5H₂O (base structure: C₂₃H₂₅N₃O₃) .
  • Analytical Data:
    • Calculated: C (70.57%), H (6.44%), N (10.73%).
    • Found: C (70.24%), H (6.45%), N (10.92%) .
  • Spectral Properties:
    • IR peaks at 1707 cm⁻¹ (C=O) and 1603 cm⁻¹ (C=N) .
    • ¹H NMR (CDCl₃): δ 1.40 ppm (piperidine protons) and other alkyl/aromatic resonances .
  • Salt Form: Dihydrochloride hemihydrate enhances solubility and crystallinity, common in pharmacologically active compounds to improve bioavailability .

Properties

CAS No.

65210-34-6

Molecular Formula

C21H34Cl2N2O2

Molecular Weight

417.4 g/mol

IUPAC Name

1-[[2-methyl-2-(2-piperidin-1-ium-1-ylethyl)-1,3-benzodioxol-5-yl]methyl]piperidin-1-ium;dichloride

InChI

InChI=1S/C21H32N2O2.2ClH/c1-21(10-15-22-11-4-2-5-12-22)24-19-9-8-18(16-20(19)25-21)17-23-13-6-3-7-14-23;;/h8-9,16H,2-7,10-15,17H2,1H3;2*1H

InChI Key

MPWWFXDLVRUNNT-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)C[NH+]3CCCCC3)CC[NH+]4CCCCC4.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and piperidine. The reaction conditions may involve:

    Catalysts: Common catalysts such as palladium or platinum.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Reactions are often carried out at elevated temperatures ranging from 50°C to 150°C.

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is also common.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

    Pathways: Modulation of biochemical pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural Analogs with Benzodioxole and Amine Substituents

Compound Name Molecular Formula Key Substituents Salt Form Key Differences
Target Compound C₂₃H₂₅N₃O₃ · 2HCl · 0.5H₂O 2-piperidinoethyl, 5-piperidinomethyl Dihydrochloride hemihydrate Reference standard
1-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(1-naphthyloxy)-2-propanol dihydrochloride C₂₅H₂₉N₃O₄ · 2HCl Piperazinyl, naphthyloxy Dihydrochloride Piperazine vs. piperidine; naphthyloxy vs. methyl groups
2-Methyl-2-(2-(N-methyl-N-phenethylamino)ethyl)-1,3-benzodioxole hydrochloride (MLP750) C₂₁H₂₆N₂O₂ · HCl N-methyl-N-phenethylamino group Hydrochloride Phenethylamine vs. piperidine; single HCl salt
(2H-1,3-Benzodioxol-5-ylmethyl)(butan-2-yl)amine hydrochloride C₁₂H₁₆NO₂ · HCl Butan-2-ylamine substituent Hydrochloride Simpler alkylamine; no piperidine groups

Key Observations :

  • Piperidine vs.
  • Salt Forms: Dihydrochloride salts (target compound and ) improve aqueous solubility over monohydrochlorides (e.g., ) .
  • Substituent Complexity : The target compound’s dual piperidine chains may confer higher receptor binding specificity compared to simpler amines (e.g., ) .

Physicochemical and Spectral Comparisons

Property Target Compound MLP750 Piperidinyl Benzoate Hydrochloride
Melting Point 136°C (base form) Not reported 198–202°C
IR Peaks 1707 cm⁻¹ (C=O), 1603 cm⁻¹ (C=N) Not reported 1680 cm⁻¹ (ester C=O)
¹H NMR Features δ 1.40 ppm (piperidine CH₂) δ 2.80 ppm (N-CH₂-Phe) δ 3.60 ppm (piperidine CH₂)

Research Findings :

  • The target compound’s C=N IR peak (1603 cm⁻¹) suggests conjugation between the benzodioxole core and amine substituents, absent in ester-based analogs (e.g., ) .
  • Hemihydrate forms (target compound) exhibit superior thermal stability compared to anhydrous dihydrochlorides (e.g., ) due to crystalline water reducing hygroscopicity .

Biological Activity

The compound 1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate is a complex organic molecule that falls under the category of benzodioxole derivatives. This compound is noteworthy due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

1,3-Benzodioxole is characterized by its methylenedioxy functional group, which contributes to its reactivity and biological activity. The presence of piperidine rings enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.

Molecular Formula

  • Molecular Formula : C19H26Cl2N2O3
  • Molecular Weight : 399.34 g/mol

Insecticidal Properties

Recent studies have highlighted the potential of benzodioxole derivatives as insecticides. A notable study investigated the larvicidal activity of 1,3-benzodioxole acids against Aedes aegypti, a primary vector for various arboviruses. The findings indicated that certain derivatives exhibited significant larvicidal activity with low toxicity to mammals.

Research Findings

  • Compound Tested : 3,4-(methylenedioxy) cinnamic acid
  • LC50 (Lethal Concentration) : 28.9 ± 5.6 μM
  • LC90 : 162.7 ± 26.2 μM
  • Positive Control (Temephos) : LC50 < 10.94 μM
  • Cytotoxicity : No cytotoxic effects observed on human peripheral blood mononuclear cells at concentrations up to 5200 μM.
  • Toxicity in Mice : Mild behavioral effects were noted at doses of 2000 mg/kg without structural damage to vital organs .

Antimicrobial Activity

Benzodioxole derivatives have also been evaluated for their antimicrobial properties. Research has shown that certain compounds within this class exhibit activity against various bacterial strains, suggesting potential applications in treating infections.

Neuropharmacological Effects

The piperidine moiety in the compound is known for its interaction with neurotransmitter systems, particularly dopamine and serotonin pathways. Studies indicate that derivatives of benzodioxole can influence neurochemical processes, potentially leading to anxiolytic or antidepressant effects.

Study on Larvicidal Activity

In a controlled laboratory setting, researchers synthesized several benzodioxole derivatives and assessed their activity against Aedes aegypti. The study utilized a range of concentrations to determine the efficacy and safety profiles of these compounds.

Compound NameLC50 (μM)LC90 (μM)Cytotoxicity (up to μM)
3,4-(methylenedioxy) cinnamic acid28.9162.7No cytotoxicity
Temephos (Control)<10.94N/AN/A

Neuropharmacological Assessment

Another study focused on the neuropharmacological effects of benzodioxole derivatives in animal models. Behavioral assays indicated alterations in anxiety-like behaviors upon administration of specific compounds.

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